molecular formula C15H18BNO2S B6149135 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole CAS No. 1358778-98-9

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

Cat. No.: B6149135
CAS No.: 1358778-98-9
M. Wt: 287.2
InChI Key:
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Description

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is an organic compound that features a thiazole ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This might include continuous flow reactors for the coupling reactions and the use of more efficient catalysts or alternative solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as DMF or THF.

Major Products

    Oxidation: Phenols.

    Reduction: Various reduced derivatives.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole apart from similar compounds is its combination of a thiazole ring and a boronic ester group. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

1358778-98-9

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2

Purity

95

Origin of Product

United States

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